molecular formula C15H18ClN3O B3333085 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline CAS No. 943784-54-1

4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline

Cat. No.: B3333085
CAS No.: 943784-54-1
M. Wt: 291.77 g/mol
InChI Key: UEDKPFAPZYJAQO-UHFFFAOYSA-N
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Description

4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is a versatile chemical compound used in various scientific research fields It is known for its unique structure, which includes a quinazoline core substituted with a chloro group and a morpholin-4-yl propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinazoline core, which can be derived from anthranilic acid or its derivatives.

    Substitution Reaction: The morpholin-4-yl propyl side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the chloro-substituted quinazoline with 3-(morpholin-4-yl)propylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazoline: Lacks the morpholin-4-yl propyl side chain, making it less versatile in certain applications.

    6-[3-(Morpholin-4-yl)propyl]quinazoline: Lacks the chloro group, which may affect its reactivity and binding properties.

Uniqueness

4-Chloro-6-[3-(morpholin-4-yl)propyl]quinazoline is unique due to the presence of both the chloro group and the morpholin-4-yl propyl side chain. This combination enhances its chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[3-(4-chloroquinazolin-6-yl)propyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c16-15-13-10-12(3-4-14(13)17-11-18-15)2-1-5-19-6-8-20-9-7-19/h3-4,10-11H,1-2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDKPFAPZYJAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)N=CN=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401240594
Record name 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943784-54-1
Record name 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943784-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-[3-(4-morpholinyl)propyl]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401240594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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